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Cat. No.: B1260604 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical guide on the predicted function of 3-
Hydroxy-OPC6-CoA, an intermediate in the biosynthesis of the lipid-derived plant hormone,

jasmonic acid.

Executive Summary
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are critical lipid-

derived signaling molecules that regulate plant growth, development, and defense against

biotic and abiotic stresses.[1][2] The final stages of JA biosynthesis occur in the peroxisome

and involve a modified fatty acid β-oxidation pathway.[3][4] This paper focuses on the specific

role of 3-Hydroxy-OPC6-CoA, a key intermediate within this pathway. Its transient formation

and conversion are catalyzed by the peroxisomal Multifunctional Protein (MFP), which

possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[5]

Understanding the kinetics and regulation of this step is crucial for elucidating the complete

jasmonate biosynthetic network and offers potential targets for modulating plant stress

responses.
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Jasmonic acid is synthesized from polyunsaturated fatty acids through the octadecanoid (from

α-linolenic acid, 18:3) or hexadecanoid (from hexadecatrienoic acid, 16:3) pathways.[4][6] The

initial steps occur in the chloroplast, yielding precursors like 12-oxo-phytodienoic acid (OPDA)

and dinor-OPDA (dnOPDA). These molecules are then transported to the peroxisome for final

processing.

The conversion of dnOPDA leads to the formation of 3-oxo-2-(2′-pentenyl)-cyclopentane-1-

hexanoic acid (OPC6).[7] This precursor is activated to its coenzyme A thioester, OPC6-CoA, to

enter a two-cycle β-oxidation spiral that yields jasmonic acid.[7]

The intermediate 3-Hydroxy-OPC6-CoA appears during the first of these two β-oxidation

cycles. Its function is predicted to be strictly that of a metabolic intermediate, where it is

sequentially formed and consumed by the Multifunctional Protein (MFP). In Arabidopsis

thaliana, the relevant enzyme is ABNORMAL INFLORESCENCE MERISTEM 1 (AIM1).[7][8][9]

The specific reaction sequence is as follows:

Formation: The product of Acyl-CoA Oxidase (ACX), 2-trans-Enoyl-OPC6-CoA, is hydrated

by the enoyl-CoA hydratase activity of the Multifunctional Protein (MFP/AIM1). This reaction

adds a water molecule across the double bond, forming (3S)-3-Hydroxy-OPC6-CoA.[8][10]

[11]

Conversion: The newly formed (3S)-3-Hydroxy-OPC6-CoA is immediately oxidized by the L-

3-hydroxyacyl-CoA dehydrogenase activity of the same Multifunctional Protein (MFP/AIM1).

[8][12] This NAD⁺-dependent reaction converts the hydroxyl group to a keto group, yielding

3-Keto-OPC6-CoA and producing NADH.[13]

This two-step process, catalyzed by a single multifunctional enzyme, is a hallmark of

peroxisomal β-oxidation.[3][5]

Caption: The final β-oxidation steps of jasmonic acid biosynthesis from OPC6-CoA.

Quantitative Data and Enzyme Specificity
Direct enzyme kinetic data (Km, Vmax) for the β-oxidation enzymes of the jasmonate pathway

with OPC6-CoA or its derivatives as substrates are not extensively documented in publicly

available literature. Plant peroxisomal β-oxidation enzymes are known to act on a range of fatty
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acyl-CoAs, and their efficiency can vary with acyl chain length and structure.[12][14] Studies on

the Arabidopsis Multifunctional Protein 2 (MFP2), for example, indicate preferences for specific

chain lengths.[3] The AIM1 isoform is considered essential for wound-induced JA biosynthesis,

suggesting it efficiently processes jasmonate precursors.[7][9]

For context, kinetic parameters for a related enzyme in the jasmonate pathway, Jasmonic Acid

Carboxyl Methyltransferase (JMT), are provided below. This enzyme acts on the final product,

JA, not the intermediate 3-Hydroxy-OPC6-CoA.

Enzyme Organism Substrate Km (µM) kcat (s⁻¹) Reference

JMT
Arabidopsis

thaliana

Jasmonic

Acid (JA)
38.5 25 [6]

JMT
Arabidopsis

thaliana

S-adenosyl-

L-methionine
6.3 70 [6]

Note: This table illustrates the type of quantitative data available for the broader pathway.

Specific kinetic data for MFP/AIM1 with OPC6-CoA intermediates requires further biochemical

investigation.

Experimental Protocols
Protocol 1: Recombinant Expression and In Vitro Assay
of Multifunctional Protein (AIM1)
This protocol outlines the functional characterization of the hydratase and dehydrogenase

activities of a candidate MFP, such as Arabidopsis AIM1.

4.1.1 Recombinant Protein Expression and Purification

Cloning: Amplify the full-length coding sequence of the target MFP (e.g., AIM1) from cDNA

and clone it into a suitable E. coli expression vector that incorporates an affinity tag (e.g., N-

terminal His6-tag in a pET vector).[15][16]

Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with
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IPTG. Incubate for several hours at a reduced temperature (e.g., 18-25°C) to improve protein

solubility.

Lysis: Harvest the cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM

Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, and protease inhibitors) and

lyse the cells, for example by sonication.[17]

Affinity Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-

NTA affinity column. Wash the column with a wash buffer containing a moderate

concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

Elution: Elute the tagged protein with an elution buffer containing a high concentration of

imidazole (e.g., 250-500 mM).[15]

Buffer Exchange: If necessary, remove the imidazole and exchange the protein into a stable

storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a

desalting column.

Purity Check: Assess protein purity and concentration using SDS-PAGE and a Bradford

assay.

4.1.2 Enoyl-CoA Hydratase Activity Assay (Spectrophotometric) This assay measures the

hydration of a 2-trans-enoyl-CoA substrate.

Substrate: The substrate, 2-trans-Enoyl-OPC6-CoA, must be chemically or enzymatically

synthesized. Alternatively, a commercially available analog like crotonyl-CoA can be used to

establish general activity.[18]

Reaction Mixture: In a UV-transparent cuvette, prepare a reaction mixture containing Tris-

HCl buffer (e.g., 50 mM, pH 8.0) and the enoyl-CoA substrate (e.g., 0.25 mM).[18]

Measurement: Initiate the reaction by adding a known amount of the purified MFP enzyme.

Data Acquisition: Immediately monitor the decrease in absorbance at 263 nm (A263) at a

constant temperature (e.g., 30°C). This absorbance corresponds to the enoyl-thioester bond.

[18]
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Calculation: Calculate the rate of reaction using the molar extinction coefficient for the

substrate's double bond (ε263 = 6,700 M⁻¹ cm⁻¹ for crotonyl-CoA).[18]

4.1.3 L-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Spectrophotometric) This assay

measures the oxidation of the 3-hydroxyacyl-CoA intermediate.

Substrate: The substrate, 3-Hydroxy-OPC6-CoA, must be synthesized. Alternatively, a

commercially available analog such as S-acetoacetyl-CoA can be used in the reverse

reaction (ketone reduction) to confirm dehydrogenase activity.

Reaction Mixture (Forward Reaction): In a UV-transparent cuvette, prepare a reaction

mixture containing potassium phosphate buffer (e.g., 100 mM, pH 7.3), NAD⁺ (e.g., 1 mM),

and the 3-hydroxyacyl-CoA substrate.

Measurement: Initiate the reaction by adding the purified MFP enzyme.

Data Acquisition: Monitor the increase in absorbance at 340 nm (A340) at a constant

temperature (e.g., 37°C), which corresponds to the production of NADH.[13][19]

Calculation: Calculate the rate of NADH production using its molar extinction coefficient

(ε340 = 6,220 M⁻¹ cm⁻¹).[19]

Protocol 2: LC-MS/MS Quantification of Jasmonate
Biosynthesis Intermediates
This protocol describes a general method for the targeted quantification of intermediates like 3-
Hydroxy-OPC6-CoA from plant tissue.

Sample Preparation: Flash-freeze plant tissue (e.g., wounded leaves, ~50-100 mg fresh

weight) in liquid nitrogen to halt metabolic activity.[13]

Extraction: Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol

containing internal standards). Deuterated analogs of known jasmonates are often used as

internal standards to correct for extraction losses.

Purification (Solid-Phase Extraction - SPE):
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Centrifuge the extract to pellet debris.

Dilute the supernatant with water and acidify it slightly.

Apply the diluted extract to a C18 SPE cartridge.

Wash the cartridge with a low-percentage organic solvent (e.g., 20-30% methanol) to

remove polar impurities.

Elute the jasmonates and their precursors with a high-percentage organic solvent (e.g.,

100% methanol or acetonitrile).

Analysis (UPLC-MS/MS):

Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable injection

volume (e.g., 50% methanol).

Inject the sample onto a reverse-phase UPLC column (e.g., C18).

Perform chromatographic separation using a gradient of mobile phases, typically water

with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile

Phase B).

Detect the analytes using a tandem mass spectrometer operating in negative electrospray

ionization (ESI-) mode.

Optimize Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) for

each target analyte, including 3-Hydroxy-OPC6-CoA and internal standards. This

requires authentic chemical standards for initial method development.

Quantification: Generate a standard curve using known concentrations of authentic

standards and quantify the amount of each intermediate in the plant sample relative to the

recovery of the internal standard.[12][13]

Experimental and Logical Workflow
The characterization of an enzyme's function in a metabolic pathway, such as the role of AIM1

in producing 3-Hydroxy-OPC6-CoA, follows a logical progression from genetic evidence to
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biochemical validation.

Caption: A logical workflow for the functional characterization of a candidate gene in JA
biosynthesis.

Conclusion
The predicted function of 3-Hydroxy-OPC6-CoA is that of a transient metabolic intermediate in

the peroxisomal β-oxidation stage of jasmonic acid biosynthesis. It is formed via the enoyl-CoA

hydratase activity and subsequently oxidized by the L-3-hydroxyacyl-CoA dehydrogenase

activity of a single Multifunctional Protein, such as AIM1 in Arabidopsis. While its role in the

pathway is well-supported by genetic and broader biochemical evidence, detailed quantitative

analysis of the enzyme kinetics with specific jasmonate precursors remains an area for future

investigation. The protocols and workflows detailed herein provide a robust framework for

researchers to pursue these targeted studies, which are essential for a complete quantitative

understanding of how plants regulate the production of this vital lipid-derived hormone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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